![molecular formula C8H8FNO B1316944 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 56346-41-9](/img/structure/B1316944.png)
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is 1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine is a solid or liquid at room temperature .
Scientific Research Applications
Antimicrobial Activity
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine: has been studied for its potential antimicrobial properties. The fluoro group at the 7-position of the benzoxazine ring is believed to contribute significantly to this activity. Researchers are exploring its efficacy against a range of microbial pathogens to develop new antimicrobial agents .
Antiviral Applications
This compound is also being investigated for its antiviral capabilities. The structural similarity to other benzoxazine derivatives that have shown antiviral activity suggests that it may be effective against certain viruses. Ongoing research aims to determine its mechanism of action and potential as an antiviral drug .
Antihypertensive Effects
The benzoxazine scaffold, to which 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine belongs, has been associated with antihypertensive effects. Studies are being conducted to assess its ability to modulate blood pressure and its potential use in treating hypertension .
Antidiabetic Research
Scientific interest has extended to the antidiabetic potential of this compound. Its interaction with biological targets relevant to diabetes is under investigation, with the aim of discovering new therapeutic options for managing blood sugar levels .
Anticancer Properties
There is ongoing research into the anticancer properties of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine . Its ability to modulate various cellular pathways could make it a candidate for cancer therapy. Studies focus on its efficacy against different cancer cell lines and its mechanism of action .
AMPA Receptor Modulation
The compound has been tested as a positive allosteric modulator of the AMPA receptors. One of its derivatives showed high activity in vitro, indicating potential applications in neurological disorders where AMPA receptor modulation is beneficial .
Herbicide Development
Researchers are exploring the use of this compound in the development of herbicides. Its selectivity towards certain weed species and crops is being studied, along with the mechanisms of resistance development in weeds.
Anti-inflammatory and Allergic Response Modifier
Studies have utilized derivatives of 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine as modifiers of allergic and inflammatory responses. There is potential for these compounds to be used in treating skin diseases and cancer by inhibiting retinoic acid-metabolizing enzymes .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiviral and anticancer activities , suggesting that they may interact with viral proteins or cellular targets involved in cancer progression.
Mode of Action
Based on the activities of similar compounds, it can be hypothesized that this compound may interfere with the function of its targets, leading to inhibition of viral replication or cancer cell proliferation .
Biochemical Pathways
Given its potential antiviral and anticancer activities, it may impact pathways related to viral replication or cancer cell growth and survival .
Result of Action
Based on the activities of similar compounds, it may inhibit viral replication or cancer cell proliferation .
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the following hazard statements: H302, H315, H320, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBQMPCMLZNPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560119 | |
Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
56346-41-9 | |
Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56346-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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